molecular formula C7H14N2O2 B14040760 (S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one

(S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one

Cat. No.: B14040760
M. Wt: 158.20 g/mol
InChI Key: DMDFXVVDLIVGAU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one is a chiral piperazine derivative Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired piperazin-2-one .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the piperazin-2-one ring can be reduced to form alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include various substituted piperazin-2-ones, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

(S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxymethyl group can form hydrogen bonds with active sites, while the piperazine ring provides structural stability and enhances binding affinity . These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Ethyl-5-(hydroxymethyl)piperazin-2-one is unique due to its chiral nature and the presence of both an ethyl and hydroxymethyl group. These structural features contribute to its distinct chemical reactivity and potential for selective biological activity .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(5S)-1-ethyl-5-(hydroxymethyl)piperazin-2-one

InChI

InChI=1S/C7H14N2O2/c1-2-9-4-6(5-10)8-3-7(9)11/h6,8,10H,2-5H2,1H3/t6-/m0/s1

InChI Key

DMDFXVVDLIVGAU-LURJTMIESA-N

Isomeric SMILES

CCN1C[C@H](NCC1=O)CO

Canonical SMILES

CCN1CC(NCC1=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.